molecular formula C15H21NO2 B8620888 (S)-ethyl 1-benzyl-3-piperidinecarboxylate

(S)-ethyl 1-benzyl-3-piperidinecarboxylate

Cat. No.: B8620888
M. Wt: 247.33 g/mol
InChI Key: CDMAVYOAEITWFQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-ethyl 1-benzyl-3-piperidinecarboxylate is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl (3S)-1-benzylpiperidine-3-carboxylate

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1

InChI Key

CDMAVYOAEITWFQ-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCN(C1)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Commercially available ethyl nipecotate (509.7 mg; 3.25 mmol) was dissolved in dichloromethane (12 ml). Dilsopropylethylamine (570 μl; 3.27 mmol) was added, followed by commercially available benzyl bromide (386 μl; 3.25 mmol) and the mixture stirred at ambient temperature for approximately 20 hours. The mixture was then evaporated at ambient temperature under reduced pressure. The crude product was purified by chromatography on silica eluting with 80% ethyl acetate in hexane, giving ethyl 1-benzyl-3-piperidinecarboxylate (634.4 mg) as a colorless oil. MS m/z (positive ion) 248 (MH+; 100).
Quantity
509.7 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
386 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzyl chloride (5.5 ml, 47.8 mmol) and potassium carbonate (8.3 g, 60.1 mmol) were added to a solution of ethyl 3-piperidinecarboxylate (6.55 g, 40.0 mmol) in N,N-dimethylformamide (20 ml), and the resulting mixture was stirred at 100° C. for 10 hours. After completion of the reaction, the reaction solution was filtered and the filtrate was subjected to azeotropic concentration with toluene. The resulting residue was purified by a silica gel column chromatography (eluent: n-hexane/ethyl acetate=20/1) to obtain ethyl 1-benzyl-3-piperidinecarboxylate (7.45 g, 75.3%).
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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